molecular formula C18H20BrN3O B11554461 4-Bromo-N'-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide

4-Bromo-N'-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide

Cat. No.: B11554461
M. Wt: 374.3 g/mol
InChI Key: HTEMSGXKQKWXGY-DEDYPNTBSA-N
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Description

4-Bromo-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide is an organic compound with a complex structure that includes a bromine atom, a diethylamino group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H20BrN3O/c1-3-22(4-2)17-11-5-14(6-12-17)13-20-21-18(23)15-7-9-16(19)10-8-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+

InChI Key

HTEMSGXKQKWXGY-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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